molecular formula C24H19N3O6 B2573687 5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 301534-56-5

5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2573687
CAS No.: 301534-56-5
M. Wt: 445.431
InChI Key: ZGJQSPINOPAOTC-UHFFFAOYSA-N
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Description

“5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[3,4-d][1,2]oxazole ring system, which is fused with other aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione” typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo various transformations such as nitration, methoxylation, and cyclization.

    Cyclization: The formation of the pyrrolo[3,4-d][1,2]oxazole ring system involves cyclization reactions, which can be facilitated by heating and the use of specific reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: Aromatic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of “5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
  • 5-(2-methoxyphenyl)-3-(4-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-32-19-13-6-5-12-18(19)25-23(28)20-21(15-8-7-11-17(14-15)27(30)31)26(33-22(20)24(25)29)16-9-3-2-4-10-16/h2-14,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJQSPINOPAOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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